Cas no 1806133-87-8 (4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde)

4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde
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- インチ: 1S/C7H3F3N2O5/c8-7(9,10)17-6-3(2-13)11-1-4(5(6)14)12(15)16/h1-2H,(H,11,14)
- InChIKey: ADZQVTGRXOAKEY-UHFFFAOYSA-N
- SMILES: FC(OC1C(C(=CNC=1C=O)[N+](=O)[O-])=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 445
- XLogP3: 1.2
- トポロジー分子極性表面積: 101
4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029094452-1g |
4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde |
1806133-87-8 | 97% | 1g |
$1,519.80 | 2022-04-01 |
4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehydeに関する追加情報
4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde (CAS No. 1806133-87-8): A Versatile Intermediate in Modern Pharmaceutical Synthesis
4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde, identified by its CAS number 1806133-87-8, is a compound of significant interest in the field of pharmaceutical chemistry. Its unique structural features, comprising a pyridine core substituted with hydroxyl, nitro, and trifluoromethoxy groups, as well as an aldehyde functional group at the 2-position, make it a valuable intermediate in the synthesis of various biologically active molecules.
The compound's molecular structure imparts distinct chemical properties that facilitate its utility in synthetic pathways. The presence of the aldehyde group allows for further functionalization via condensation reactions, such as Schiff base formation, while the nitro and hydroxyl groups can undergo reduction or oxidation transformations, respectively. Additionally, the electron-withdrawing nature of the trifluoromethoxy group enhances the reactivity of the pyridine ring, making it a versatile scaffold for medicinal chemists.
In recent years, there has been growing interest in developing novel therapeutic agents targeting various diseases, including cancer and infectious disorders. The 4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde has emerged as a key building block in the synthesis of small-molecule inhibitors that modulate critical biological pathways. For instance, studies have demonstrated its role in generating pyridine-based scaffolds that exhibit potent activity against kinases and other enzymes implicated in tumor progression.
One notable application of this compound is in the development of antiviral agents. TheCAS no. 1806133-87-8-labeled intermediate has been utilized to construct analogs with enhanced efficacy against viral proteases and polymerases. Recent research published in leading journals highlights its incorporation into peptidomimetics designed to inhibit the replication of RNA viruses, showcasing its potential as a pharmacophore in antiviral drug discovery.
The trifluoromethoxy substituent is particularly noteworthy for its ability to modulate metabolic stability and binding affinity. In drug design, fluorinated aromatic moieties are frequently employed to improve pharmacokinetic profiles, and the4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde exemplifies this trend. Its structural motif has been leveraged to create derivatives with improved solubility and reduced susceptibility to enzymatic degradation.
Furthermore, theCAS no. 1806133-87-8-referenced compound serves as a precursor in synthesizing heterocyclic compounds with potential neuroprotective properties. Researchers have explored its transformation into pyridine-based ligands that interact with neurotransmitter receptors, suggesting applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The nitro group's redox-active nature allows for dynamic tuning of receptor binding affinities, making this scaffold particularly adaptable for medicinal optimization.
The aldehyde functionality at the 2-position of the pyridine ring provides a handle for further derivatization via nucleophilic addition reactions. This feature has been exploited in generating diverse libraries of compounds for high-throughput screening (HTS) campaigns. By systematically modifying substituents around the core4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde, researchers have identified novel scaffolds with inhibitory activity against bacterial enzymes and fungal pathogens.
In conclusion, theCAS no. 1806133-87-8-delineated compound represents a cornerstone intermediate in contemporary pharmaceutical synthesis. Its structural versatility and functional reactivity enable its use across multiple therapeutic areas, from oncology to antiviral therapies. As synthetic methodologies continue to advance, this4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde will undoubtedly remain a critical component in drug discovery pipelines worldwide.
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